molecular formula C13H10FNO2 B4573775 3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

Cat. No.: B4573775
M. Wt: 231.22 g/mol
InChI Key: VBZQKIZMBYJYIF-VOTSOKGWSA-N
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Description

3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.06955672 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine in Protein Design

Fluorinated Amino Acids in Proteins : The incorporation of fluorinated analogs of hydrophobic amino acids into proteins can significantly enhance their stability against chemical and thermal denaturation while retaining their structure and biological activity. This approach has been successfully applied to small proteins, highlighting fluorination as an effective strategy for designing proteins with novel properties (Buer & Marsh, 2012).

Chemosensors

Development of Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol-based compounds have been utilized to create highly selective and sensitive chemosensors for detecting various analytes, including metal ions and neutral molecules. This demonstrates the potential of fluorophore-based platforms in the development of chemosensors for diverse applications (Roy, 2021).

Fluoroalkylation Reactions

Aqueous Fluoroalkylation : Recent progress in fluoroalkylation reactions performed in aqueous media highlights the shift towards more environmentally friendly methods in organic synthesis. These reactions include a variety of fluoroalkylation types, indicating a growing interest in developing green chemistry approaches for the incorporation of fluorinated groups into molecules (Song et al., 2018).

Analytical Probes

Use of Fluorescamine : Fluorescamine has been extensively applied for the determination of compounds containing amino groups, showcasing its utility as a versatile and convenient analytical probe. Its non-fluorescent nature, rapid reaction time, and ambient temperature conditions make it an attractive choice for various analytical applications (Derayea & Samir, 2020).

Environmental Degradation of Fluorinated Compounds

Microbial Degradation of Polyfluoroalkyl Chemicals : A review on the environmental biodegradability of polyfluoroalkyl chemicals reveals insights into microbial degradation pathways, half-lives, and the potential for generating perfluoroalkyl acids. This knowledge is crucial for evaluating the environmental fate and impacts of these chemicals (Liu & Avendaño, 2013).

Metallation of π-Deficient Heteroaromatics

Metallation of 3-Fluoropyridine : Research on the metallation of π-deficient heteroaromatic compounds, including the study of 3-fluoropyridine, provides valuable information on regioselectivity and reaction conditions. These findings are significant for the synthesis of substituted pyridines and could potentially relate to the manipulation of similar fluorinated compounds (Marsais & Quéguiner, 1983).

Properties

IUPAC Name

(E)-3-(3-fluoroanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-4-11(9-10)15-7-6-12(16)13-5-2-8-17-13/h1-9,15H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQKIZMBYJYIF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
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3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.